molecular formula C10H9N3O2 B102776 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione CAS No. 15837-45-3

6-Amino-1-phenyl-1H-pyrimidine-2,4-dione

Cat. No. B102776
CAS RN: 15837-45-3
M. Wt: 203.2 g/mol
InChI Key: OSEUDSKXNZLSRV-UHFFFAOYSA-N
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Description

6-Amino-1-phenyl-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of pyrimidine diones. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine diones are known for their diverse range of biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones involves the reaction with α-amino acid derivatives. This process can yield azomethine ylides through condensation or pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction, depending on the N-substituent patterns of the amino acid derivatives used . Another synthesis approach involves the reaction of 6-chloro-1,3-dimethyluracil with 1-aryloxy-4-N-methylaminobut-2-yne in refluxing ethanol, followed by heating in refluxing 1,2-dichlorobenzene to yield various pyrido[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine diones is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with additional functional groups attached to the ring. The presence of amino groups and phenyl rings can significantly influence the electronic distribution and the overall reactivity of the molecule. The molecular structure is crucial in determining the compound's interaction with biological targets and its pharmacological properties.

Chemical Reactions Analysis

Pyrimidine diones can undergo a variety of chemical reactions, including condensation, cyclization, and sigmatropic rearrangements. For example, the interaction of betaine derivatives of pyrimidine diones with sodium diethyldithiocarbamate can lead to the formation of new heterocyclic systems such as 1,3-dithiolo[4,5-d]pyrimidines . Sigmatropic rearrangements of certain pyrimidine dione derivatives can also lead to the formation of tetrahydropyrido[2,3-d]pyrimidine diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione and its derivatives are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in drug design and synthesis. The presence of different substituents on the pyrimidine ring can alter these properties, making the compound more or less suitable for specific applications.

Scientific Research Applications

Antiviral Activity

  • Results/Outcomes : Efficacy was observed when orally dosed in a mouse model of visceral leishmaniasis (VL) .

Synthesis of Novel Compounds

  • Results/Outcomes : The resulting compounds may exhibit diverse biological activities, including antiviral or other pharmacological effects .

Metabolite Analog

  • Results/Outcomes : Insights into its role as an analog may inform drug design or metabolic pathway studies .

Anti-Inflammatory Properties

  • Results/Outcomes : These compounds may reduce inflammation by modulating specific pathways .

Antioxidant Potential

  • Results/Outcomes : The compound’s antioxidant potential contributes to cellular health .

Antibacterial Activity

  • Results/Outcomes : The compound may serve as a potential lead for developing new antibacterial agents .

Antifungal Properties

  • Results/Outcomes : The compound’s antifungal potential could be useful in treating fungal infections .

Antituberculosis Activity

  • Results/Outcomes : The compound may contribute to the development of new antituberculosis drugs .

Scaffold for Drug Design

  • Results/Outcomes : These analogs may exhibit improved bioactivity or reduced side effects .

Antiviral Activity (Specifically against Dengue Virus)

  • Results/Outcomes : The compound demonstrated inhibitory effects on dengue virus replication, suggesting its potential as an antiviral agent .

Scaffold for Developing Kinase Inhibitors

  • Results/Outcomes : These analogs may selectively inhibit kinases involved in disease pathways .

Photophysical Properties

  • Results/Outcomes : Insights into electronic transitions, fluorescence emission, and quantum yields .

Metal Complexes

  • Results/Outcomes : These complexes may exhibit interesting properties (e.g., luminescence, catalysis) .

Potential as a Fluorescent Probe

  • Results/Outcomes : Visualization of cellular processes or detection of target molecules .

Safety And Hazards

According to Sigma-Aldrich, 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione has a hazard classification of Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

Given the interest in pyrimidine derivatives in the field of organic synthesis due to their various chemical and biological applications , future research could focus on exploring the synthesis methods, chemical reactions, and potential applications of 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione.

properties

IUPAC Name

6-amino-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEUDSKXNZLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351539
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-phenyl-1H-pyrimidine-2,4-dione

CAS RN

15837-45-3
Record name 6-Amino-1-phenyl-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(2-Cyano-acetyl)-3-phenyl-urea (12.6 g, 62.1 mmol) was taken in 50 ml 2M sodium hydroxide (aq.) and stirred at room temperature for 2 h under LC-MS control. After cooling down by immersing in ice bath and neutralization with acetic acid and thus formed solids were separated by filtration, washed well with ice cold water and dried under high vacuum yielding white solids (11.9 g, 58.6 mmol, 94.4%).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
94.4%

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